molecular formula C9H17O6P B14325421 Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate CAS No. 109139-85-7

Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate

Cat. No.: B14325421
CAS No.: 109139-85-7
M. Wt: 252.20 g/mol
InChI Key: NXJIWLJQEDTRON-UHFFFAOYSA-N
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Description

Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate is an organic compound that belongs to the class of phosphonic acid esters. These compounds are known for their diverse applications in various fields such as medicine, agriculture, and industrial chemistry. The presence of the diethoxyphosphoryl group in its structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate typically involves the reaction of diethyl phosphite with a suitable carbonyl compound under controlled conditions. One common method is the Michael addition of diethyl phosphite to an α,β-unsaturated carbonyl compound, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The reaction is usually catalyzed by a base such as sodium ethoxide, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, alcohols, and substituted phosphonates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. This compound can act as a ligand, binding to metal ions and affecting their catalytic properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(diethoxyphosphoryl)-3-oxobutanoate
  • Ethyl 4-(diethoxyphosphoryl)-3-oxobutanoate
  • Diethyl 4-(diethoxyphosphoryl)-3-oxobutanoate

Uniqueness

Methyl 4-(diethoxyphosphoryl)-3-oxobutanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility as a synthetic intermediate makes it valuable in various fields of research and industry .

Properties

CAS No.

109139-85-7

Molecular Formula

C9H17O6P

Molecular Weight

252.20 g/mol

IUPAC Name

methyl 4-diethoxyphosphoryl-3-oxobutanoate

InChI

InChI=1S/C9H17O6P/c1-4-14-16(12,15-5-2)7-8(10)6-9(11)13-3/h4-7H2,1-3H3

InChI Key

NXJIWLJQEDTRON-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)CC(=O)OC)OCC

Origin of Product

United States

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